2-Acetylbenzothiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylbenzothiophene and related compounds involves various strategies, including redox condensation and microwave-assisted solvent-free condensation methods. For instance, a wide range of 2-aroylbenzothiazoles, closely related to 2-acetylbenzothiophene, can be synthesized through redox condensation of o-halonitrobenzenes, acetophenones, and elemental sulfur, highlighting the efficiency and atom economy of such approaches (Nguyen et al., 2015). Additionally, acetic acid–promoted condensation under microwave irradiation provides an efficient and straightforward method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes (Azarifar et al., 2009).
Molecular Structure Analysis
Studies on similar compounds, such as 2-acetylbenzo[b]selenophen-3(2H)-one, provide insights into the molecular structure of 2-acetylbenzothiophene derivatives. Density functional theory (DFT) methods have been used to investigate the ground-state molecular structure, indicating the presence of stable conformers and providing detailed vibrational assignment and electronic properties analyses (Bahgat & Elsherbini, 2017).
Chemical Reactions and Properties
2-Acetylbenzothiophene derivatives undergo various chemical reactions, including cyclization and condensation, leading to a range of heterocyclic compounds. The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and related oxadiazole derivatives showcases the compound's versatility in forming bioactive molecules (Jin et al., 2006).
Physical Properties Analysis
The physical properties of 2-acetylbenzothiophene derivatives, such as solubility, melting point, and crystallinity, can be inferred from related studies on benzothiazole and thiophene derivatives. The Gewald synthesis of 2-aminothiophene derivatives and their subsequent analysis provide valuable data on the physical characteristics and stability of these compounds (Eller & Holzer, 2006).
Chemical Properties Analysis
The chemical properties of 2-acetylbenzothiophene, including reactivity, stability, and interaction with various reagents, are crucial for its applications in synthesis. Studies on the reactions and mass spectra of 2-acylthiophenes provide insights into the compound's fragmentation patterns and reactivity towards different chemical transformations (Nishiwaki, 1967).
Scientific Research Applications
Field: Benzothiophene Chemistry
- Application : 2-Acetylbenzothiophene is used as a starter in benzothiophene chemistry . Benzothiophenes are a promising class of organosulfur compounds and have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
- Method of Application : One method of synthesizing benzothiophenes involves an aryne reaction with alkynyl sulfides . This process starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results : This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Field: Medicinal Chemistry
- Application : Thiophene-based analogs, including those derived from 2-Acetylbenzothiophene, have been explored by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . This process can involve several synthetic methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : Thiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Field: Industrial Chemistry and Material Science
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Method of Application : The application of thiophene derivatives in these fields often involves their incorporation into larger molecular structures to achieve the desired properties .
- Results : Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) have been fabricated using thiophene-mediated molecules .
Field: Biological Evaluation
- Application : Benzothiophene derivatives, which can be synthesized from 2-Acetylbenzothiophene, have been tested for their antimicrobial properties .
- Method of Application : The antimicrobial properties of these compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Results : Some compounds displayed high antibacterial activity against S. aureus . Certain benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases . Some also showed quite high antioxidant capacities .
Field: Organic Semiconductors
- Application : Thiophene-mediated molecules, including those derived from 2-Acetylbenzothiophene, have a prominent role in the advancement of organic semiconductors .
- Method of Application : The application of thiophene derivatives in these fields often involves their incorporation into larger molecular structures to achieve the desired properties .
- Results : Organic field-effect transistors (OFETs) have been fabricated using thiophene-mediated molecules .
Field: Organic Light-Emitting Diodes (OLEDs)
- Application : Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .
- Method of Application : The application of thiophene derivatives in these fields often involves their incorporation into larger molecular structures to achieve the desired properties .
- Results : OLEDs have been fabricated using thiophene-mediated molecules .
Safety And Hazards
2-Acetylbenzothiophene is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell after swallowing .
properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGCQGCVKWRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057692 | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzothiophene | |
CAS RN |
22720-75-8 | |
Record name | 2-Acetylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22720-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-benzo(b)thien-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzo[b]thien-2-ylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANONE, 1-BENZO(B)THIEN-2-YL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5EPE32DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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